molecular formula C20H19NO6S2 B11014851 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide

Cat. No.: B11014851
M. Wt: 433.5 g/mol
InChI Key: DBQUFVYAOQAKON-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYL-2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a thiolane ring, a benzofuran moiety, and a thiophene carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYL-2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce corresponding alcohols .

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYL-2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYL-2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYL-2-{[3-(THIOPHENE-3-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H19NO6S2

Molecular Weight

433.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[[3-(thiophene-3-carbonyl)-1-benzofuran-5-yl]oxy]acetamide

InChI

InChI=1S/C20H19NO6S2/c1-21(14-5-7-29(24,25)12-14)19(22)10-26-15-2-3-18-16(8-15)17(9-27-18)20(23)13-4-6-28-11-13/h2-4,6,8-9,11,14H,5,7,10,12H2,1H3

InChI Key

DBQUFVYAOQAKON-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CSC=C4

Origin of Product

United States

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